molecular formula C16H20N2O B5505893 1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone CAS No. 111967-89-6

1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone

Cat. No.: B5505893
CAS No.: 111967-89-6
M. Wt: 256.34 g/mol
InChI Key: HFWWAGBASRAYLW-UHFFFAOYSA-N
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Description

1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone is an organic compound with a complex structure that includes a naphthalene ring substituted with dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone typically involves the arylation of 4,5-dibromo-1,8-bis(dimethylamino)naphthalene with arylboronic acids under Suzuki reaction conditions . This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone involves its interaction with molecular targets through its dimethylamino groups. These groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structural properties.

    4,5-Diaryl-1,8-bis(dimethylamino)naphthalenes: These compounds have similar structural features but differ in their aryl substituents, affecting their chemical and physical properties.

Uniqueness

1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and potential applications. Its combination of dimethylamino groups and ethanone functionality makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

1-[4,5-bis(dimethylamino)naphthalen-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-11(19)12-9-10-15(18(4)5)16-13(12)7-6-8-14(16)17(2)3/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWWAGBASRAYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=C(C2=C(C=C1)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350647
Record name Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111967-89-6
Record name Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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